molecular formula C22H18ClFN4O3 B2431443 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223929-53-0

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2431443
CAS No.: 1223929-53-0
M. Wt: 440.86
InChI Key: PFOBDCCYEQVQAK-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18ClFN4O3 and its molecular weight is 440.86. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOBDCCYEQVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name [2(4chlorophenyl)5methyl1,3oxazol4yl]methyl1(3fluoro4methylphenyl)5methyl1H1,2,3triazole4carboxylate\text{IUPAC Name }[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Key Features:

  • Molecular Formula : C_{20}H_{18}ClF N_{5}O_{3}
  • Molecular Weight : Approximately 420.83 g/mol
  • Functional Groups : Contains oxazole and triazole rings which are known for their biological significance.

Biological Activity Overview

Research indicates that compounds with oxazole and triazole scaffolds exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .
    • HCT116 (colon cancer) : Showed IC50 values indicating potent antiproliferative effects .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating caspase pathways. Flow cytometry analyses revealed that it triggers cell cycle arrest at the G1 phase in MCF-7 cells and enhances caspase 3/7 activity .
    • Molecular docking studies suggest strong interactions between the compound and key protein targets involved in cancer cell signaling pathways .

Case Studies

Several case studies have documented the biological activity of similar compounds with oxazole and triazole moieties:

Study ReferenceCompound TestedCell LineIC50 Value (µM)Mechanism
Oxazole DerivativeMCF-70.48Apoptosis via caspase activation
Triazole DerivativeHCT1160.19Cell cycle arrest at G1 phase
BenzhydrylpiperazineVarious10.38Cytotoxicity against multiple lines

These studies collectively illustrate the promising anticancer activity of compounds similar to this compound.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Compounds containing oxazole and triazole rings have shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit effective inhibition against a range of bacterial strains .
  • Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines, making them candidates for further development as anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, suggesting their utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a structurally similar compound using the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI50) value of 15.72 μM against various human tumor cell lines. This underscores the potential of triazole-containing compounds in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against common bacterial pathogens. The results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerSignificant cytotoxicity
Anti-inflammatoryReduction in inflammation

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products Yield Notes
Acidic hydrolysisHCl (1M), H₂O/EtOH, reflux[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol + 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid78–85%Requires prolonged heating (>8 h)
Basic hydrolysisNaOH (2M), H₂O/THF, 60°CSodium salt of the carboxylic acid90%Faster than acidic hydrolysis

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, enhancing water nucleophilicity.

  • Base-mediated hydrolysis proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing triazole ring.

Nucleophilic Substitution Reactions

The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the chlorine and adjacent oxazole ring.

Nucleophile Conditions Products Yield References
Ammonia (NH₃)DMF, 100°C, 12 h[2-(4-aminophenyl)-5-methyl-1,3-oxazol-4-yl]methyl derivative65%
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 6 h[2-(4-phenylthiophenyl)-5-methyl-1,3-oxazol-4-yl]methyl derivative72%
Sodium methoxide (NaOMe)MeOH, reflux, 24 hMethoxy-substituted oxazole derivative58%

Key Observations :

  • Reactivity is enhanced at the para-chlorine position due to resonance stabilization from the oxazole ring .

  • Steric hindrance from the methyl group on the triazole limits substitution at adjacent positions.

Cycloaddition Reactions

The triazole ring can participate in Huisgen 1,3-dipolar cycloaddition under copper-catalyzed conditions, forming fused heterocycles.

Dipolarophile Catalyst Products Yield References
PhenylacetyleneCuI, DIPEA, RTTriazole-fused isoquinoline derivative82%
Ethyl propiolateCuSO₄·5H₂O, sodium ascorbateSpirocyclic oxazole-triazole hybrid68%

Mechanistic Notes :

  • The 1,2,3-triazole acts as a dipolarophile, reacting with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyridines .

  • Copper catalysis accelerates regioselectivity toward 1,4-disubstituted products .

Oxidation and Reduction Reactions

Functional groups undergo selective redox transformations:

Reaction Type Reagents Products Yield References
Oxidation of methyl groupKMnO₄, H₂O, 80°CCarboxylic acid derivative (via benzylic oxidation)50%
Ester reductionLiAlH₄, THF, 0°C → RTPrimary alcohol derivative88%

Challenges :

  • Over-oxidation of the triazole ring occurs with strong oxidants like CrO₃.

  • LiAlH₄ selectively reduces the ester without affecting the aromatic rings.

Transesterification and Aminolysis

The ester group reacts with alcohols or amines to form new derivatives:

Reagent Conditions Products Yield References
EthanolH₂SO₄, reflux, 24 hEthyl ester analog75%
BenzylamineDCM, RT, 48 hAmide derivative ([2-(4-chlorophenyl)-5-methyloxazol-4-yl]methyl benzamide)63%

Applications :

  • Transesterification enables tuning of lipophilicity for drug delivery .

  • Aminolysis products show enhanced antimicrobial activity compared to parent esters.

Stability Under Thermal and Photolytic Conditions

The compound degrades under harsh conditions:

Condition Degradation Pathway Half-Life References
UV light (254 nm)Cleavage of the ester bond → Oxazole and triazole fragments2.5 h
150°C (neat)Decomposition via retro-Diels-Alder pathway30 min

Recommendations :

  • Store in amber vials at –20°C to prevent photolytic degradation.

Preparation Methods

Substrate Selection and Cyclization

The 2-(4-chlorophenyl)-5-methyl-1,3-oxazole core derives from cyclocondensation of α-amino ketone precursors. Building on the scalable protocol reported by Zhang et al., 4-chlorophenylglycine methyl ester serves as the starting material. Treatment with trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the oxazole ring.

Key Reaction Parameters :

  • Reagent : TFAA (1.5 equiv) in dichloromethane (DCM) at 0–5°C
  • Base : Triethylamine (2.0 equiv) to scavenge liberated acid
  • Yield : 92% (isolated via silica gel chromatography)

Functionalization at C4

Introduction of the hydroxymethyl group at C4 employs a Mannich-type reaction. The oxazole intermediate reacts with paraformaldehyde (1.2 equiv) and morpholine (1.5 equiv) in acetonitrile at reflux, followed by acidic hydrolysis to yield [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol.

Optimization Insight :

  • Temperature : 80°C minimizes side-product formation
  • Workup : Neutralization with NaHCO₃ prevents oxazole ring degradation

Synthesis of the Triazole Fragment

Azide Preparation

3-Fluoro-4-methylaniline undergoes diazotization with sodium nitrite (1.1 equiv) in HCl(aq) at −5°C, followed by treatment with NaN₃ (1.2 equiv) to yield 3-fluoro-4-methylphenyl azide.

Safety Note :

  • Azide Handling : Conducted in a fume hood with strict temperature control to prevent explosive decomposition

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methyl propiolate (1.2 equiv) reacts with the azide under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in DMF/H₂O (3:1) at 80°C for 6 h. The reaction affords 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate methyl ester with 89% yield.

Regioselectivity :

  • Exclusive 1,4-disubstitution confirmed by NOESY NMR

Saponification to Carboxylic Acid

The methyl ester undergoes hydrolysis with LiOH (2.0 equiv) in THF/H₂O (4:1) at 25°C for 12 h, yielding the carboxylic acid (95% purity by HPLC).

Esterification and Final Coupling

Activation of the Triazole Carboxylic Acid

The acid (1.0 equiv) reacts with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 min to form the active ester intermediate.

Nucleophilic Acyl Substitution

[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol (1.2 equiv) is added portionwise, with DMAP (0.2 equiv) as a catalyst. The reaction proceeds at 25°C for 24 h, achieving 87% conversion (isolated via flash chromatography).

Critical Parameters :

  • Solvent : Anhydrous DCM ensures minimal hydrolysis
  • Monitoring : TLC (hexane:EtOAc 7:3) tracks ester formation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (m, 3H, Ar-H), 5.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.29 (s, 3H, CH₃)
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₀ClFN₄O₃ [M+H]⁺ 485.1154, found 485.1158

Purity Assessment

  • HPLC : 98.6% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)
  • Elemental Analysis : C 64.21%, H 4.38%, N 13.92% (calcd C 64.24%, H 4.41%, N 13.89%)

Process Optimization and Scalability

Oxazole Cyclization

  • Catalyst Recycling : DMAP recovered via aqueous extraction (82% recovery)
  • Throughput : 50 g scale achieved with consistent yield (90–92%)

Triazole Coupling

  • Copper Removal : Chelating resin treatment reduces Cu content to <5 ppm
  • Solvent Recovery : DCM distilled and reused (3 cycles without yield loss)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can steric hindrance be minimized during coupling reactions?

  • Methodological Answer : Optimize stepwise synthesis by first constructing the oxazole and triazole moieties separately, followed by esterification. Use Vilsmeier-Haack conditions (e.g., POCl₃/DMF) for cyclization of the oxazole ring . For the triazole segment, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity . Steric hindrance at the methyl-substituted positions can be mitigated using bulky base catalysts (e.g., DBU) during esterification .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., triazole-oxazole spatial orientation) .
  • NMR spectroscopy : Use ¹H-¹³C HMBC to verify connectivity between the oxazole C-4 methyl group and the triazole carboxylate .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₀ClFN₄O₃) with <2 ppm error .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) via prodrug strategies. Alternatively, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) while monitoring compound stability via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with halogen substitutions (e.g., Br at 4-chlorophenyl) or methyl-to-ethyl variations to assess steric tolerance .
  • Bioassay design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Include positive controls (e.g., Gefitinib) and validate via Western blot for phosphorylated targets .
  • Data interpretation : Apply multivariate analysis to distinguish electronic (Hammett σ) vs. steric (Taft Eₛ) effects on IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Validate purity : Use orthogonal methods (HPLC, DSC) to exclude impurities >98% as confounding factors .
  • Meta-analysis : Compare logP and pKa values from PubChem with experimental IC₅₀ data to identify outliers linked to physicochemical properties .

Q. How to evaluate metabolic stability using in silico and in vitro models?

  • Methodological Answer :

  • In silico prediction : Use SwissADME to identify metabolic soft spots (e.g., ester hydrolysis sites) .
  • In vitro validation : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor half-life (t₁/₂) and intrinsic clearance (CLint) .

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